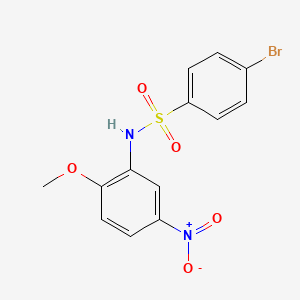![molecular formula C19H21N3O5S B3569749 N~1~-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569749.png)
N~1~-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as CP-NGA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, biotechnology, and medicinal chemistry. CP-NGA is a derivative of glycine and is a member of the N-acyl glycine family of compounds.
Applications De Recherche Scientifique
CP-NGA has shown significant potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. CP-NGA has also been studied for its potential use as a chemical probe for the identification and characterization of novel drug targets.
Mécanisme D'action
The mechanism of action of CP-NGA is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. CP-NGA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. CP-NGA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CP-NGA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. CP-NGA has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, CP-NGA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CP-NGA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CP-NGA has also been shown to have low toxicity, making it a suitable compound for in vitro and in vivo studies. However, one limitation of CP-NGA is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
CP-NGA has several potential future directions for research. One area of interest is the development of CP-NGA-based therapeutics for the treatment of various diseases. Additionally, CP-NGA can be used as a chemical probe to identify and characterize novel drug targets. Further studies are needed to fully understand the mechanism of action of CP-NGA and its potential applications in various fields such as drug discovery and biotechnology.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-15-8-4-5-9-15)14-21(16-10-2-1-3-11-16)28(26,27)18-13-7-6-12-17(18)22(24)25/h1-3,6-7,10-13,15H,4-5,8-9,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZCAYONOMCPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3569668.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3569690.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3569692.png)
![4-ethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3569696.png)
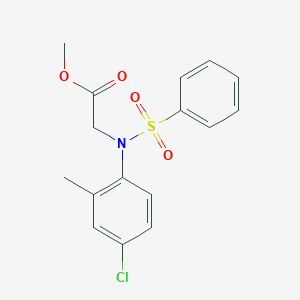
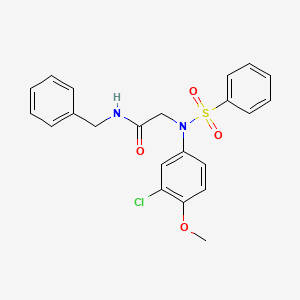
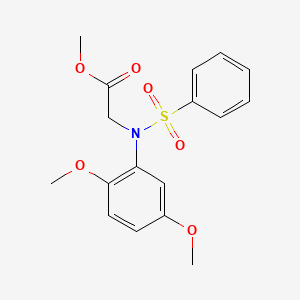
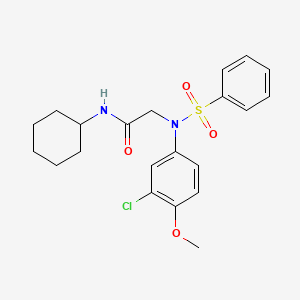
![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3569728.png)
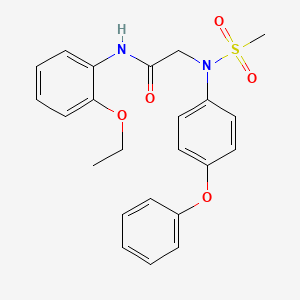
![2-nitro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3569742.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569753.png)
![methyl 5-benzyl-4-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3569760.png)
